

(S)-2-amino-8-nonenoic acid structural analysis techniques

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Compound of Interest

Compound Name: 2-Amino-8-nonenoic acid

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An In-Depth Technical Guide to the Structural Analysis of **(S)-2-amino-8-nonenoic Acid**

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-amino-8-nonenoic acid is a non-proteinogenic amino acid of significant interest in medicinal chemistry due to its unique structural features, including a terminal alkene and a chiral center at the α -carbon. These characteristics make it a valuable building block for novel therapeutics. The precise elucidation of its three-dimensional structure is paramount for understanding its biological activity and for its application in drug design and development. This technical guide provides a comprehensive overview of the principal analytical techniques for the complete structural characterization of **(S)-2-amino-8-nonenoic acid**, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), chiral High-Performance Liquid Chromatography (HPLC), and X-ray crystallography. This document serves as a detailed manual for researchers, offering both theoretical insights and practical, step-by-step protocols.

Introduction: The Significance of Structural Integrity

The biological function of a molecule is intrinsically linked to its three-dimensional structure. For chiral molecules such as **(S)-2-amino-8-nonenoic acid**, the specific arrangement of atoms in space dictates its interactions with biological targets. The presence of the (S)-enantiomer is critical, as the (R)-enantiomer may exhibit different, potentially undesirable, biological activity. Therefore, a multi-faceted analytical approach is essential to confirm the identity, purity, and

absolute stereochemistry of this compound. This guide will detail the synergistic use of modern analytical techniques to achieve a comprehensive structural profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.^{[1][2]} A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for an unambiguous assignment of the proton (¹H) and carbon (¹³C) signals of **(S)-2-amino-8-nonenoic acid**.

¹H NMR Spectroscopy: Probing the Proton Environment

¹H NMR spectroscopy provides crucial information about the number and types of hydrogen atoms in the molecule. The chemical shift of each proton is indicative of its local electronic environment, while the splitting patterns (multiplicity) reveal the number of neighboring protons.

Experimental Protocol:

- Sample Preparation: Dissolve 5-10 mg of **(S)-2-amino-8-nonenoic acid** in a suitable deuterated solvent (e.g., D₂O, CD₃OD). D₂O is often preferred for amino acids to simplify the spectrum by exchanging the acidic and amino protons with deuterium.
- Data Acquisition: Utilize a high-field NMR spectrometer (≥ 400 MHz) to obtain optimal signal dispersion. Standard acquisition parameters should be employed.
- Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transformation, phasing, and baseline correction. The chemical shifts are referenced to an internal standard (e.g., DSS) or the residual solvent peak.^[3]

Expected ¹H NMR Spectral Data:

Proton Assignment	Expected Chemical Shift (δ , ppm)	Multiplicity	Integration	J-Coupling (Hz)	Rationale
H-9 (vinyl)	~4.9-5.1	m	2H		Protons on a terminal double bond. [3][4][5]
H-8 (vinyl)	~5.7-5.9	m	1H		Proton on a terminal double bond, coupled to H-7 and H-9.[4] [5][6]
H-2 (α -proton)	~3.6-3.8	t	1H	~6-7	Adjacent to the electron-withdrawing amino and carboxyl groups.
H-7	~2.0-2.2	q	2H	~7	Allylic protons, deshielded by the double bond.[3]
H-3	~1.8-2.0	m	2H		Methylene protons adjacent to the chiral center.
H-4, H-5, H-6	~1.3-1.6	m	6H		Aliphatic methylene protons in the carbon chain.

¹³C NMR Spectroscopy: Visualizing the Carbon Framework

¹³C NMR spectroscopy provides information about the carbon backbone of the molecule. Proton-decoupled spectra are typically acquired, where each unique carbon atom appears as a single line.

Experimental Protocol:

- Sample Preparation: The same sample prepared for ¹H NMR can be used.
- Data Acquisition: A greater number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
- Data Processing: Similar processing steps as for ¹H NMR are applied.

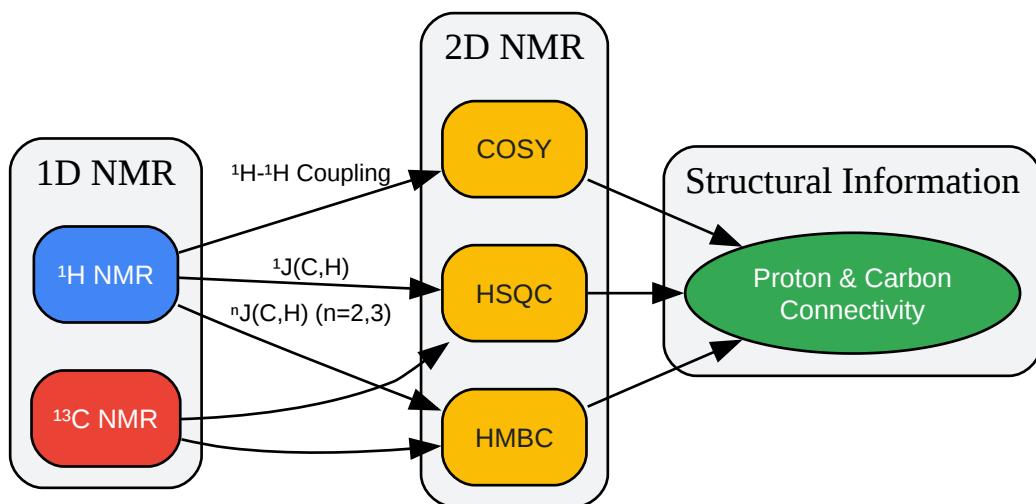
Expected ¹³C NMR Spectral Data:

Carbon Assignment	Expected Chemical Shift (δ , ppm)	Rationale
C-1 (carboxyl)	~175-180	Carbonyl carbon of the carboxylic acid. [7]
C-9 (vinyl)	~114-116	Terminal sp ² carbon of the alkene.
C-8 (vinyl)	~138-140	Internal sp ² carbon of the alkene.
C-2 (α -carbon)	~55-60	Carbon attached to the amino and carboxyl groups. [8] [9] [10] [11]
C-7	~33-35	Allylic carbon.
C-3, C-4, C-5, C-6	~25-35	Aliphatic sp ³ carbons.

2D NMR for Unambiguous Assignments

2D NMR experiments are indispensable for confirming the connectivity established from 1D spectra.

- COSY (Correlation Spectroscopy): Reveals ^1H - ^1H spin-spin coupling networks, allowing for the tracing of proton connectivity throughout the carbon chain.
- HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, enabling the definitive assignment of carbon signals.
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds apart, which is crucial for confirming the overall structure and assigning quaternary carbons.



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Caption: Integrated NMR approach for structural elucidation.

Mass Spectrometry: Determining Molecular Weight and Formula

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a molecule.[\[12\]](#)[\[13\]](#)

Electrospray Ionization (ESI) Mass Spectrometry

ESI is a soft ionization technique ideal for polar molecules like amino acids, as it minimizes fragmentation.[14][15]

Experimental Protocol:

- Sample Preparation: Prepare a dilute solution (1-10 $\mu\text{g/mL}$) of the compound in a solvent like methanol or acetonitrile/water. A small amount of formic acid is often added to promote protonation.
- Data Acquisition: The sample is infused into the mass spectrometer, and the spectrum is acquired in positive ion mode. The protonated molecule, $[\text{M}+\text{H}]^+$, is the primary ion observed.

Expected Result: For **(S)-2-amino-8-nonenoic acid** ($\text{C}_9\text{H}_{17}\text{NO}_2$), the expected m/z for $[\text{M}+\text{H}]^+$ is 172.13.[16]

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula.

Expected Result: The calculated exact mass for $[\text{C}_9\text{H}_{17}\text{NO}_2 + \text{H}]^+$ is 172.1332. An experimentally determined mass within a few ppm of this value confirms the elemental composition.

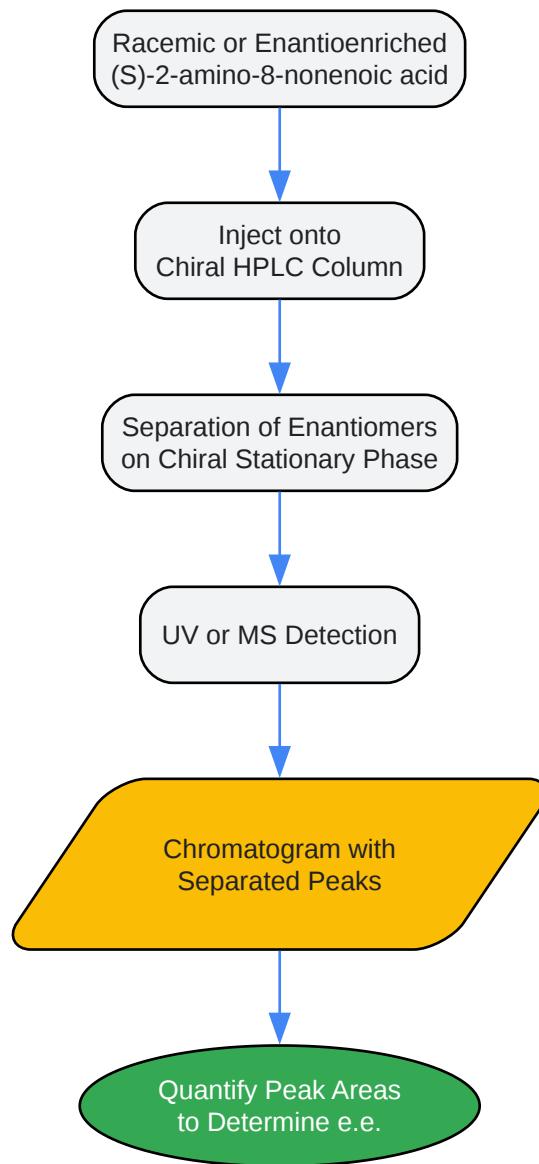
Chiral Chromatography: Assessing Enantiomeric Purity

The stereochemical purity of **(S)-2-amino-8-nonenoic acid** is critical. Chiral HPLC is the most common method for separating and quantifying enantiomers.[17][18]

Experimental Protocol:

- Column Selection: A chiral stationary phase (CSP) is required. For amino acids, common choices include teicoplanin-based (e.g., Astec CHIROBIOTIC T), Pirkle-type, or cyclodextrin-based columns.[19][20][21][22][23][24]

- Method Development: The mobile phase, typically a mixture of organic solvents with additives, is optimized to achieve baseline separation of the (S) and (R) enantiomers.
- Analysis: The sample is injected, and the chromatogram is recorded. The enantiomeric excess (e.e.) is calculated from the relative peak areas of the two enantiomers.



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Caption: Workflow for the determination of enantiomeric purity by chiral HPLC.

X-ray Crystallography: The Definitive Stereochemical Assignment

Single-crystal X-ray crystallography provides the absolute, unambiguous three-dimensional structure of a molecule in the solid state.[25][26][27]

Experimental Protocol:

- Crystallization: This is often the most challenging step and involves growing a single, high-quality crystal of the compound.[28][29][30][31][32] This can be achieved through various techniques such as slow evaporation or vapor diffusion from a supersaturated solution. Amino acids can be effective additives in protein crystallization, and similar principles can be applied to crystallize the amino acid itself.[33]
- Data Collection: The crystal is mounted in an X-ray diffractometer, and diffraction data are collected as the crystal is rotated in the X-ray beam.
- Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map, into which the molecular structure is fitted and refined.[34] The final model provides precise bond lengths, bond angles, and the absolute configuration at the chiral center.

Conclusion: A Holistic Approach to Structural Verification

The comprehensive structural analysis of **(S)-2-amino-8-nonenoic acid** necessitates the integration of multiple analytical techniques. NMR spectroscopy provides the fundamental framework of the molecule's connectivity. Mass spectrometry confirms the molecular weight and elemental composition. Chiral HPLC is essential for quantifying its enantiomeric purity. Finally, X-ray crystallography offers the ultimate confirmation of its absolute stereochemistry. By employing this suite of techniques, researchers can have the utmost confidence in the structural integrity of their material, a critical prerequisite for its successful application in drug discovery and development.

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